![molecular formula C14H16N4O2S B293377 6-[(4-Methoxyphenoxy)methyl]-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B293377.png)
6-[(4-Methoxyphenoxy)methyl]-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[(4-Methoxyphenoxy)methyl]-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. The compound is known for its unique chemical structure and properties that make it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of 6-[(4-Methoxyphenoxy)methyl]-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, studies have suggested that the compound may exert its effects by inhibiting specific enzymes or signaling pathways in cells. Further research is needed to fully elucidate the mechanism of action of the compound.
Biochemical and Physiological Effects:
Studies have shown that 6-[(4-Methoxyphenoxy)methyl]-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exhibits various biochemical and physiological effects. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. It has also been shown to have antioxidant properties and to protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-[(4-Methoxyphenoxy)methyl]-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its unique chemical structure and properties, its potential for various scientific research applications, and its relatively low toxicity. However, the limitations include the lack of understanding of its mechanism of action, the need for further optimization of the synthesis method, and the limited availability of the compound.
Zukünftige Richtungen
There are several future directions for research on 6-[(4-Methoxyphenoxy)methyl]-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. These include further studies on its mechanism of action, optimization of the synthesis method, and exploration of its potential applications in medicine, agriculture, and material science. Additionally, studies on the compound's pharmacokinetics and pharmacodynamics are needed to assess its potential for clinical use.
Synthesemethoden
The synthesis of 6-[(4-Methoxyphenoxy)methyl]-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 4-methoxyphenol with propyl bromide to produce 4-methoxyphenylpropyl ether. This intermediate is then reacted with thiosemicarbazide and triethylorthoformate to produce the final product. The synthesis method has been optimized to yield high purity and high yield of the compound.
Wissenschaftliche Forschungsanwendungen
The unique chemical structure and properties of 6-[(4-Methoxyphenoxy)methyl]-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole make it a potential candidate for various scientific research applications. The compound has been studied for its potential use as an anticancer agent, antimicrobial agent, and anti-inflammatory agent. It has also shown promise in the field of material science for its use as a corrosion inhibitor and as a component in solar cells.
Eigenschaften
Molekularformel |
C14H16N4O2S |
|---|---|
Molekulargewicht |
304.37 g/mol |
IUPAC-Name |
6-[(4-methoxyphenoxy)methyl]-3-propyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C14H16N4O2S/c1-3-4-12-15-16-14-18(12)17-13(21-14)9-20-11-7-5-10(19-2)6-8-11/h5-8H,3-4,9H2,1-2H3 |
InChI-Schlüssel |
MDHQBUBHIRREAO-UHFFFAOYSA-N |
SMILES |
CCCC1=NN=C2N1N=C(S2)COC3=CC=C(C=C3)OC |
Kanonische SMILES |
CCCC1=NN=C2N1N=C(S2)COC3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



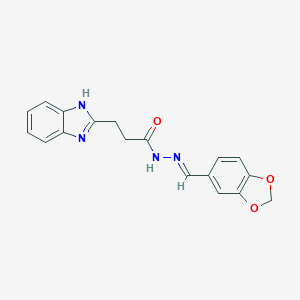
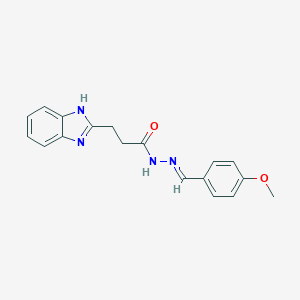
![8-acetyl-7-[(4-chlorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B293296.png)
![methyl 2-[(8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-4-methylpentanoate](/img/structure/B293299.png)

![5-Methyl-3-(4-methylphenyl)-6-prop-2-enylfuro[3,2-g]chromen-7-one](/img/structure/B293303.png)
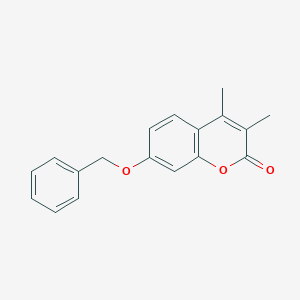
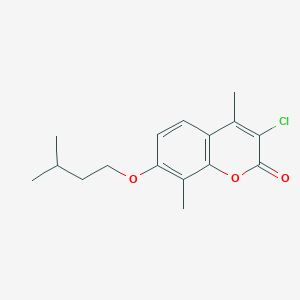
![3-chloro-4,8-dimethyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B293307.png)

![3-ethyl-2-(4-methoxybenzoyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B293313.png)
![2-(4-chlorobenzoyl)-3-ethyl-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B293314.png)
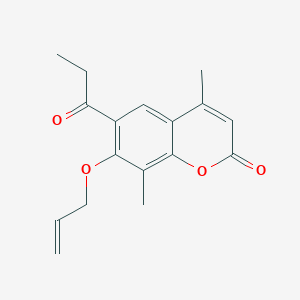
![2-[7-(acetyloxy)-4-methyl-2-oxo-2H-chromen-3-yl]-1-methylethyl acetate](/img/structure/B293322.png)